2-(Trifluoromethyl)benzoyl chloride
Overview
Description
2-(Trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H4ClF3O and a molecular weight of 208.565 g/mol . It is also known by other names such as o-Trifluoromethylbenzoyl chloride and α,α,α-trifluoro-o-toluoyl chloride . This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis as an acylating agent .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)benzoyl chloride typically involves the reaction of 2-trifluoromethylbenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours . The crude product is then purified by distillation under reduced pressure to obtain the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-(Trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-trifluoromethylbenzoic acid.
Reduction: It can be reduced to 2-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents . The major products formed from these reactions are amides, esters, and alcohols .
Scientific Research Applications
2-(Trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an acylating agent in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoyl chloride can be compared with other benzoyl chlorides and trifluoromethyl-substituted compounds:
Benzoyl Chloride: Unlike benzoyl chloride, this compound has a trifluoromethyl group that increases its reactivity and alters its physical properties.
3-(Trifluoromethyl)benzoyl Chloride: This compound has the trifluoromethyl group in the meta position, which affects its reactivity and applications differently compared to the ortho-substituted this compound.
Similar compounds include benzoyl chloride, 3-(trifluoromethyl)benzoyl chloride, and other trifluoromethyl-substituted benzoyl chlorides .
Properties
IUPAC Name |
2-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUWSYTQJLIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185130 | |
Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-94-7 | |
Record name | 2-(Trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 312-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-o-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01D0B64EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Trifluoromethyl)benzoyl chloride in the synthesis of Taladegib?
A: this compound serves as a key reagent in the acylation step of Taladegib synthesis. [, ] This reaction introduces a 4-fluoro-2-(trifluoromethyl)benzoyl group onto the nitrogen atom of the piperidine ring, contributing to the final structure of Taladegib.
Q2: What are the advantages of the novel synthetic route for Taladegib described in the research papers?
A: The research papers highlight two major advantages of the novel synthesis route: [, ]
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